

Cy5 Labeling of Nucleic Acids: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy5 dimethyl

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Introduction

Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye for labeling nucleic acids. As a member of the cyanine dye family, it emits in the far-red region of the spectrum, which helps to minimize autofluorescence from cellular components and other biological materials.^[1] This property makes Cy5 an excellent choice for a variety of sensitive applications, including fluorescence microscopy, DNA microarrays, Fluorescence In Situ Hybridization (FISH), and real-time PCR.^{[2][3][4]} Cy5 can be incorporated into DNA and RNA through various methods, including enzymatic incorporation, chemical conjugation, and direct inclusion during oligonucleotide synthesis.^{[1][5][6]} This document provides detailed protocols and application notes for the successful labeling of nucleic acids with Cy5.

Properties of Cy5 Dye

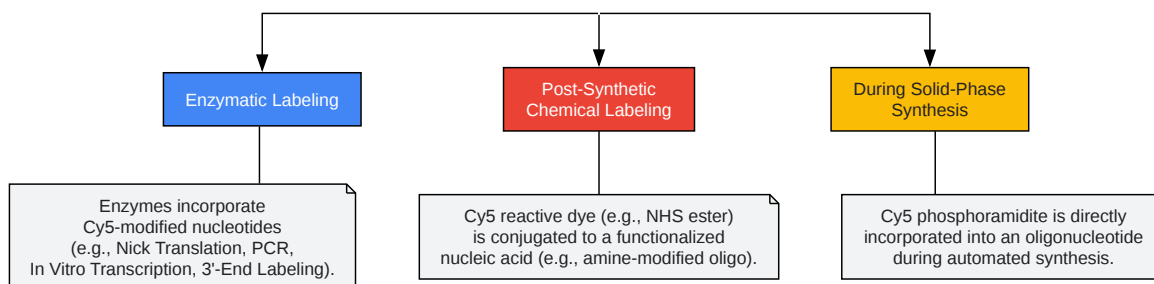
Cy5 is characterized by its high extinction coefficient, good quantum yield, and water solubility.^{[4][7]} Its spectral properties are well-suited for standard detection instrumentation. Water-soluble versions (sulfo-Cy5) are available, which can simplify labeling procedures by eliminating the need for organic solvents and reducing dye aggregation.^[3]

Table 1: Key Properties of Cy5 Dye

Property	Value	References
Alternate Name	Indodicarbocyanine	[5]
Excitation Maximum (λ_{max})	~646-650 nm	[4][5]
Emission Maximum (λ_{em})	~662-670 nm	[4][5]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1} \text{M}^{-1}$	[5][7]
Quantum Yield	High	[2][7]
Reactive Forms	NHS ester, Phosphoramidite, Labeled dNTPs/NTPs	[1][5][6]
Solubility	Water-soluble (especially sulfonated forms)	[3][4]

Nucleic Acid Labeling Strategies

There are three primary strategies for labeling nucleic acids with Cy5: enzymatic labeling, post-synthetic chemical labeling, and incorporation during solid-phase synthesis. The choice of method depends on the type of nucleic acid (DNA, RNA, oligonucleotide), the desired label position (5'-end, 3'-end, internal), and the specific application.



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Caption: Overview of primary Cy5 nucleic acid labeling strategies.

Table 2: Comparison of Cy5 Labeling Methods

Method	Principle	Advantages	Disadvantages	Primary Applications
Enzymatic Labeling	Polymerases or ligases incorporate Cy5-modified nucleotides into the nucleic acid strand.[2][8]	Can label long DNA/RNA fragments; high incorporation rates possible.[7]	Labeling density can be difficult to control; enzymes may have reduced efficiency with modified nucleotides.	FISH probes, microarrays, Northern/Southern blots.[2][9]
Post-Synthetic Chemical Labeling	A reactive Cy5 dye (e.g., NHS ester) is covalently attached to a pre-synthesized, functionalized nucleic acid.[5]	Site-specific labeling is possible; good for short oligonucleotides.[1]	Requires pre-functionalized nucleic acids; may require multi-step reactions and purification.[5]	FRET probes, custom-labeled oligos for imaging.[1][5]
During Solid-Phase Synthesis	A Cy5 phosphoramidite is directly incorporated into the oligonucleotide chain during automated synthesis.[6]	Precise, site-specific internal or terminal labeling; highly pure product.[10]	Limited to synthetic oligonucleotides; can be more expensive for routine synthesis.	Real-time PCR probes (TaqMan, Molecular Beacons), FRET.[4][6]

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Cy5 via Nick Translation

This protocol is suitable for labeling double-stranded DNA fragments for applications like FISH or microarrays.^[2]^[7] It uses DNase I to create nicks and DNA Polymerase I to incorporate Cy5-dUTP while repairing the nicks.^[7]

Caption: Experimental workflow for Cy5 DNA labeling via nick translation.

Materials:

- Double-stranded DNA template (1 µg)
- Cy5 Nick Translation Labeling Kit (e.g., from Jena Bioscience) containing:
 - Enzyme Mix (DNA Polymerase I / DNase I)^[7]
 - 10x NT Labeling Buffer^[7]
 - Cy5 NT Labeling Mix (containing Cy5-dUTP)^[7]
 - Stop Buffer (0.5 M EDTA)^[7]
- Nuclease-free water
- DNA purification kit (e.g., silica-membrane spin columns) or reagents for ethanol precipitation^[2]
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- On ice, combine the following in a microcentrifuge tube:
 - 1 µg of dsDNA template
 - 5 µL of 10x NT Labeling Buffer

- 5 μ L of Cy5 NT Labeling Mix
- 1 μ L of Enzyme Mix
- Add nuclease-free water to a final volume of 50 μ L.
- Mix gently by pipetting and centrifuge briefly to collect the contents.
- Incubate the reaction at 15°C for 90 minutes. For smaller fragments, the incubation time can be extended.[\[2\]](#)
- Stop the reaction by adding 5 μ L of Stop Buffer.[\[2\]](#)
- Purify the Cy5-labeled DNA using a spin column purification kit according to the manufacturer's instructions or by ethanol precipitation to remove unincorporated nucleotides.[\[2\]](#)
- Elute the purified probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).
- Determine the concentration and labeling efficiency of the probe (see section on Quantification).
- Store the labeled probe at -20°C, protected from light.[\[5\]](#)

Protocol 2: Post-Synthetic Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide containing a primary amine modification with a Cy5 NHS-ester.[\[5\]](#) This method allows for precise labeling at the 5', 3', or an internal position.

Caption: Workflow for post-synthetic labeling with Cy5 NHS-ester.

Materials:

- Amine-modified oligonucleotide (e.g., 1 OD in nuclease-free water)
- Cy5 NHS-ester

- Anhydrous dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Carbonate buffer, pH 9.0 (freshly prepared)[11]
- Purification system (e.g., HPLC, gel filtration columns)[5]

Procedure:

- Resuspend the amine-modified oligonucleotide in 0.1 M carbonate buffer (pH 9.0).[11]
- Immediately before use, prepare a stock solution of Cy5 NHS-ester in anhydrous DMSO. NHS-esters are moisture-sensitive.
- Add a 10-20 fold molar excess of the reactive Cy5 dye to the oligonucleotide solution.
- Mix well and incubate for 1-2 hours at room temperature in the dark.[11]
- Purify the labeled oligonucleotide to remove unreacted dye. Dual HPLC purification is highly recommended for high-purity applications.[5]
- After purification, evaporate the solvent and resuspend the labeled oligonucleotide in a suitable storage buffer.
- Determine the final concentration and labeling efficiency.
- Store the labeled oligonucleotide at -20°C or below, protected from light.[5]

Quantification of Labeling Efficiency

The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the nucleic acid at 260 nm (A_{260}) and the absorbance of the Cy5 dye at its maximum (~650 nm, A_{650}).[2][7]

Calculation Steps:

- **Measure Absorbance:** Measure the absorbance of the purified, labeled nucleic acid solution at 260 nm and 650 nm.

- Correct A_{260} for Dye Contribution: The Cy5 dye also absorbs light at 260 nm. This contribution must be subtracted to get the true absorbance of the nucleic acid.^[7]
 - $A_{base} = A_{260} - (A_{dye} \times CF_{260})$
 - Where A_{base} is the corrected absorbance of the nucleic acid, A_{dye} is the absorbance at 650 nm, and CF_{260} is the correction factor for Cy5 (typically ~0.05).^{[2][7]}
- Calculate Molar Concentrations:
 - Concentration of Nucleic Acid (M) = $A_{base} / \epsilon_{base}$
 - Concentration of Cy5 (M) = A_{dye} / ϵ_{dye}
 - $\epsilon_{dye} (Cy5) = 250,000 \text{ M}^{-1}\text{cm}^{-1}$ ^[7]
 - $\epsilon_{base} (dsDNA) \approx 6,600 \text{ M}^{-1}\text{cm}^{-1}$ per base^[7]
- Calculate Degree of Labeling (DOL) or Dye-to-Base Ratio: This indicates the number of dye molecules incorporated per 1000 bases.
 - $DOL = (A_{dye} \times \epsilon_{base}) / (A_{base} \times \epsilon_{dye})$
 - A simpler ratio of moles of dye per mole of oligo can also be calculated. A nucleotide-to-dye ratio can be calculated as $(28.5 \times A_{260}) / A_{650}$ for some protocols.^[11]

Applications of Cy5-Labeled Nucleic Acids

- Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, offering high sensitivity and low background.^{[2][4]}
- DNA Microarrays: Labeled cDNA or cRNA is hybridized to microarrays to measure gene expression levels. The far-red emission of Cy5 is ideal for multi-color experiments, often paired with Cy3.^{[12][13][14]}
- Real-Time PCR: Cy5 is used as a reporter dye in various probe-based qPCR applications, such as TaqMan probes and Molecular Beacons, for sensitive quantification of nucleic acids.

[4]

- Fluorescence Resonance Energy Transfer (FRET): Cy5 often serves as the acceptor fluorophore in FRET pairs (e.g., with Cy3 as the donor) to study molecular interactions and conformational changes in nucleic acids.[5][15]
- Electrophoretic Mobility Shift Assays (EMSA): Labeled probes allow for the fluorescent detection of protein-nucleic acid interactions without the need for radioactivity.[8][9]
- Live-Cell Imaging: The far-red emission of Cy5 reduces cellular autofluorescence, enabling real-time tracking of RNA localization and dynamics within living cells.[1]

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